High-Sensitivity Detection with Monoclonal Antibody
The direct competitive ELISA developed using monoclonal antibodies generated against Dicamba 1-azidopropane (DCn) achieves a limit of detection (LOD) of 0.24 ng/mL for dicamba in buffer [1]. This represents a 7.4-fold improvement in sensitivity compared to the detection limit (IC20) of 1.779 ng/mL reported for a polyclonal antibody-based indirect competitive ELISA [2]. Furthermore, this LOD is an order of magnitude lower than the 2.3 ng/mL (2.3 µg/L) detection limit of an earlier polyclonal antibody-based CI-ELISA [3].
vs 1.78 and 2.3 ng/mL (pAb ELISA)
| Evidence Dimension | Limit of Detection (LOD) for Dicamba in ELISA |
|---|---|
| Target Compound Data | 0.24 ng/mL |
| Comparator Or Baseline | Polyclonal Antibody ciELISA (Zhang et al., 2012): IC20 = 1.779 ng/mL; Polyclonal Antibody CI-ELISA (Clegg et al., 2001): LOD = 2.3 ng/mL (2.3 µg/L) |
| Quantified Difference | 7.4-fold lower LOD vs. 2012 assay; 9.6-fold lower LOD vs. 2001 assay |
| Conditions | Direct competitive ELISA format using DCn-derived mAb; indirect competitive ELISA format using polyclonal antibodies; both in buffer systems. |
Why This Matters
This significantly lower LOD enables the reliable quantification of dicamba at trace concentrations in environmental and food matrices, meeting and exceeding increasingly stringent regulatory requirements for residue monitoring.
- [1] López-Puertollano D, Agulló C, Mercader JV, Abad-Somovilla A, Abad-Fuentes A. Design of a novel hapten and development of a sensitive monoclonal immunoassay for dicamba analysis in environmental water samples. Sci Total Environ. 2022 Nov 20;848:157770. View Source
- [2] Zhang H, Li Y, Pan X, Jiang A, Yu Z, Shi M. Preparation of polyclonal antibody against dicamba and establishment of indirect competitive ELISA for dicamba detection. J Zhejiang Univ (Agric & Life Sci). 2012;38(2):153-158. View Source
- [3] Clegg BS, Stephenson GR, Hall JC. Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Dicamba. J Agric Food Chem. 2001;49(5):2168-2174. View Source
